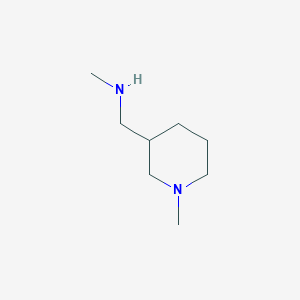

N-Methyl-1-(1-methylpiperidin-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(1-methylpiperidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-6-8-4-3-5-10(2)7-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBNEVZXIXKNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586317 | |

| Record name | N-Methyl-1-(1-methylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639078-61-8 | |

| Record name | N-Methyl-1-(1-methylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(1-methylpiperidin-3-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-Methyl-1-(1-methylpiperidin-3-yl)methanamine" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine, a disubstituted piperidine derivative with potential applications in medicinal chemistry and synthetic chemistry. The document covers its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and safety considerations.

Chemical Identity and Properties

This compound is a chiral diamine containing a tertiary amine within the piperidine ring and a secondary amine in the side chain. This structure makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Key Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 639078-61-8 | [1] |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Expected to be a liquid | - |

| Solubility | Expected to be soluble in water and polar organic solvents | - |

Synthesis and Mechanism

The synthesis of this compound can be achieved through a variety of synthetic routes. A common and efficient method is via reductive amination. The following proposed synthesis starts from commercially available 1-methyl-3-piperidinecarboxaldehyde and utilizes methylamine in a reductive amination reaction.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via reductive amination.

The reaction proceeds through the formation of an intermediate imine from the reaction of 1-methyl-3-piperidinecarboxaldehyde and methylamine. This imine is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the final secondary amine product. The choice of sodium triacetoxyborohydride is advantageous as it is selective for the reduction of imines and protonated imines in the presence of aldehydes.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Methyl-3-piperidinecarboxaldehyde

-

Methylamine (as a solution in THF or as a gas)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 1-methyl-3-piperidinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Continue to stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Further Purification (Optional): The crude this compound can be further purified by distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol with a small percentage of triethylamine).

Applications in Research and Development

Substituted piperidines are a common structural motif in a wide range of pharmaceuticals and biologically active compounds. The presence of two basic nitrogen atoms in this compound allows for the introduction of diverse functionalities, making it a valuable scaffold in drug discovery.

Potential applications include:

-

Scaffold for Library Synthesis: The secondary amine provides a convenient handle for derivatization through reactions such as acylation, alkylation, and reductive amination to create libraries of compounds for high-throughput screening.

-

Fragment-Based Drug Design: As a small, functionalized molecule, it can serve as a starting point or a fragment in the design of new drugs targeting various receptors and enzymes.

-

Development of CNS-Active Agents: The piperidine ring is a well-known feature in many centrally active agents. Modifications of this scaffold could lead to new compounds with potential applications in neuroscience.[3]

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling vapors or mist.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis via reductive amination and the presence of two modifiable nitrogen centers make it an attractive starting material for the development of novel compounds with diverse biological activities. As with all chemicals, it should be handled with appropriate safety precautions in a laboratory setting.

References

- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem Technical Support Team.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)

Sources

The Untapped Potential of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine: A Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Foreword: The Enduring Legacy and Future Promise of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast number of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as basicity and lipophilicity, which are crucial for oral bioavailability and central nervous system (CNS) penetration.[2] This guide delves into a specific, yet relatively underexplored, iteration of this privileged scaffold: N-Methyl-1-(1-methylpiperidin-3-yl)methanamine . While its 4-substituted isomer has found its way into clinically successful drugs, the 3-substituted analogue presents a unique stereochemical and conformational landscape, offering exciting new avenues for drug design. This document serves as a comprehensive technical guide for researchers, providing insights into the synthesis, derivatization, and potential therapeutic applications of this promising scaffold, underpinned by established principles of medicinal chemistry and drawing parallels from closely related structures.

The this compound Core: A Structural Overview

The target scaffold, this compound, possesses two key features that make it an attractive starting point for library synthesis: a chiral center at the C3 position of the piperidine ring and a secondary amine on the exocyclic methylamine group. The tertiary amine within the piperidine ring, with its N-methyl substituent, provides a stable, basic handle that can influence the overall pKa and solubility of derivative compounds. The exocyclic secondary amine is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups through well-established synthetic methodologies.

| Property | Value | Source |

| CAS Number | 639078-61-8 | [3][4] |

| Molecular Formula | C₈H₁₈N₂ | [3][4] |

| Molecular Weight | 142.24 g/mol | [3][4] |

Synthetic Strategies: Accessing the Core and Its Precursors

While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through multi-step sequences starting from commercially available precursors. The strategies outlined below are based on established synthetic transformations for related piperidine derivatives.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a 3-cyanopiperidine or a 3-(aminomethyl)piperidine precursor. The final N-methylation steps on both the ring and side-chain nitrogens can be achieved through various methods.

Caption: Retrosynthetic pathways for the target scaffold.

Proposed Synthetic Protocol

The following protocol outlines a feasible, multi-step synthesis starting from 3-cyanopyridine. This approach leverages a well-established piperidine ring formation followed by functional group manipulations.

Step 1: Reduction of 3-Cyanopyridine to 3-(Aminomethyl)piperidine

This can be achieved through catalytic hydrogenation under pressure using a rhodium or ruthenium catalyst, which reduces both the pyridine ring and the nitrile group.

-

Reactants: 3-Cyanopyridine, Hydrogen gas, Rh/C or Ru/C catalyst, acidic solvent (e.g., methanol with HCl).

-

Conditions: High pressure (e.g., 50-100 atm), elevated temperature (e.g., 80-120 °C).

-

Work-up: Filtration to remove the catalyst, followed by solvent evaporation and purification.

Step 2: N-Methylation of the Piperidine Ring

The secondary amine of the piperidine ring can be selectively methylated using the Eschweiler-Clarke reaction.

-

Reactants: 3-(Aminomethyl)piperidine, Formaldehyde, Formic acid.

-

Conditions: Heating the mixture at reflux.

-

Work-up: Basification followed by extraction with an organic solvent and purification.

Step 3: N-Methylation of the Exocyclic Amine

The primary exocyclic amine can then be methylated. A controlled methylation to the secondary amine can be achieved through reductive amination with formaldehyde.

-

Reactants: 1-(1-Methylpiperidin-3-yl)methanamine, Formaldehyde, Sodium borohydride or Sodium triacetoxyborohydride.

-

Conditions: Stirring in a suitable solvent like methanol or dichloromethane at room temperature.[5]

-

Work-up: Quenching the reaction, followed by extraction and purification to yield this compound.

Derivatization of the Scaffold: Building Chemical Diversity

The exocyclic secondary amine of the this compound scaffold is a versatile handle for introducing a wide range of substituents, primarily through N-acylation and N-alkylation reactions. These modifications can significantly impact the pharmacological properties of the resulting molecules.

N-Acylation to Form Amides

The formation of an amide bond is a fundamental transformation in medicinal chemistry. The resulting amide derivatives can participate in hydrogen bonding interactions with biological targets and often exhibit improved metabolic stability.

General Protocol for N-Acylation:

-

Reaction Setup: Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Acylating Agent: Slowly add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like EDC/HOBt) (1.1 eq) to the cooled reaction mixture (0 °C).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Caption: General scheme for N-acylation of the scaffold.

N-Alkylation to Form Tertiary Amines

N-alkylation introduces further diversity and can modulate the basicity and lipophilicity of the resulting compounds.

General Protocol for N-Alkylation:

-

Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like acetonitrile or DMF.

-

Addition of Reagents: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) followed by the alkyl halide (e.g., benzyl bromide) (1.2 eq).

-

Reaction Monitoring: Heat the mixture (room temperature to 80 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Filter off the inorganic base and evaporate the solvent. The crude product is then purified by chromatography.

Therapeutic Potential and Structure-Activity Relationship (SAR) Insights

While direct pharmacological data for derivatives of this compound are limited, we can infer its potential by examining structurally related compounds, particularly those with a 1,3-disubstituted piperidine motif and its 4-substituted isomers.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a well-established pharmacophore for CNS-active drugs due to its ability to cross the blood-brain barrier.[6] The N-methyl group on the piperidine ring often enhances this property.

-

Antipsychotics: The 4-substituted analog, pimavanserin (N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide), is an inverse agonist of the 5-HT₂A receptor and is approved for the treatment of Parkinson's disease psychosis. This suggests that derivatives of the 3-substituted scaffold could also be explored as modulators of serotonergic and other CNS receptors.

-

Neurodegenerative Diseases: Compounds incorporating a piperidine moiety have been investigated for the treatment of Alzheimer's disease, targeting enzymes like cholinesterases or acting as NMDA receptor antagonists.[7][8] The this compound scaffold could serve as a foundation for developing novel ligands for these targets.

Opioid Receptor Modulation

Piperidine derivatives are classic scaffolds for opioid receptor ligands. The substitution pattern on the piperidine ring is crucial for affinity and selectivity. For instance, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of opioid receptor antagonists.[2] This highlights the potential of the 1,3-disubstituted piperidine core in the design of novel analgesics or treatments for addiction.

Kinase Inhibitors

The piperidine ring has been incorporated into various kinase inhibitors for the treatment of cancer. The flexibility and substitution patterns of the piperidine can be tailored to fit into the ATP-binding pocket of different kinases.

Structure-Activity Relationship (SAR) Considerations

Based on the analysis of related compounds, the following SAR principles can be proposed for the derivatization of the this compound scaffold:

-

The Amide/Alkylated Amine Linker: The nature of the group attached to the exocyclic nitrogen is critical. Aromatic and heteroaromatic amides can engage in π-stacking and hydrogen bonding interactions with the target protein. The length and flexibility of an alkyl chain in N-alkylated derivatives will influence the positioning of terminal functional groups.

-

Stereochemistry at C3: The chirality at the 3-position of the piperidine ring will likely have a significant impact on biological activity. Enantiomerically pure derivatives should be synthesized and evaluated to determine the optimal stereochemistry for target engagement.

-

The N-Methyl Group on the Piperidine Ring: This group influences the basicity and conformational preference of the piperidine ring. Its presence is often associated with improved CNS penetration.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its structural features provide a solid foundation for the generation of diverse chemical libraries with the potential for a wide range of therapeutic applications, particularly in the realm of CNS disorders.

Future research should focus on:

-

Development of efficient and stereoselective synthetic routes to access the scaffold and its key intermediates.

-

Systematic derivatization of the exocyclic amine to explore a broad chemical space.

-

Pharmacological evaluation of the resulting compounds against a panel of relevant biological targets, including GPCRs, ion channels, and kinases.

-

In-depth structure-activity relationship studies to elucidate the key molecular determinants of activity and selectivity.

By leveraging the insights from related piperidine-containing drugs and applying modern drug design principles, the this compound scaffold holds the potential to yield novel and effective therapeutic agents for a variety of unmet medical needs.

References

-

Schäker-Hübner, et al. (2024). Contilisant+ · Tubastatin a hybrids: polyfunctionalized indole derivatives as new active HDAC inhibitor-based multitarget small molecules with in vitro and in vivo activity in neurodegenerative diseases. J. Med. Chem. 67, 16533–16555.[7]

-

Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(11), 4471–4484.[2]

-

EP3325444B1 - Methods for preparing n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form c - Google Patents.

-

Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2022). Molecules, 27(15), 4978.[9]

-

WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.[10]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Polycyclic Aromatic Compounds.[11]

-

WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation - Google Patents.[12]

-

Synthesis of some Amide derivatives and their Biological activity. (n.d.). International Journal of Pharmaceutical Sciences and Research.[13]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[1]

-

AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. (n.d.).[5]

-

Recent Advances in Central Nervous System Drug Discovery. (n.d.). MDPI.[6]

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (2014). ChemistrySelect.[14]

-

Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(12), 3237-3240.[15]

-

1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). Biomedicine & Pharmacotherapy, 192, 118603.[16]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2022). Molecules, 27(21), 7294.[17]

-

Discovery of N-methylpiperazinyl flavones as a novel class of compounds with therapeutic potential against Alzheimer's disease. (2022). European Journal of Medicinal Chemistry, 238, 114457.[18]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.[19]

-

US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - Google Patents.[20]

-

Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. (2013). Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161.[21]

-

Recent Developments in New Therapeutic Agents against Alzheimer and Parkinson Diseases: In-Silico Approaches. (2021). Molecules, 26(16), 4987.[8]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemMedChem, 17(7), e202100659.[22]

-

Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. Journal of Medicinal Chemistry, 56(11), 4471–4484.[23]*, 56(11), 4471–4484. [24]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sci-hub.box [sci-hub.box]

- 6. US4845218A - Preparation of n-methylpiperazine - Google Patents [patents.google.com]

- 7. digital.csic.es [digital.csic.es]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation - Google Patents [patents.google.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Google Patents [patents.google.com]

- 21. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Methyl-1-(1-methylpiperidin-3-yl)methanamine is a disubstituted piperidine with a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol [1]. The piperidine motif is a prevalent scaffold in medicinal chemistry, and understanding the precise structure and purity of such compounds is paramount in drug discovery and development. Spectroscopic techniques are indispensable tools for this purpose, providing unambiguous structural information. This guide will explore the application of NMR, IR, and MS in the comprehensive analysis of this compound.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and the numbering convention used for spectral assignments.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte resonances.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm and serves as a reference point for chemical shifts.

-

Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.

-

Data Acquisition: Record both ¹H and ¹³C NMR spectra. For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound would exhibit several distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (side chain) | 0.5 - 2.0 | Broad Singlet | 1H |

| Piperidine Ring Protons (C2-H, C4-H, C5-H, C6-H) | 1.0 - 3.0 | Multiplets | 9H |

| N-CH₃ (ring) | 2.2 - 2.4 | Singlet | 3H |

| CH₂-N (side chain) | 2.3 - 2.6 | Multiplet | 2H |

| N-CH₃ (side chain) | 2.4 - 2.6 | Singlet | 3H |

Interpretation:

-

The broad singlet for the N-H proton is characteristic of amines and its chemical shift can be concentration and solvent dependent.

-

The piperidine ring protons will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. The diastereotopic nature of the protons on the same carbon atom and their coupling to adjacent protons contribute to this complexity.

-

The two N-methyl groups are expected to be sharp singlets, with the one on the piperidine ring likely appearing at a slightly different chemical shift than the one on the side chain due to their distinct electronic environments.

-

The methylene protons (CH₂) on the side chain, being adjacent to a chiral center (C3), are diastereotopic and would ideally appear as a multiplet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Piperidine Ring Carbons (C4, C5) | 20 - 35 |

| C3 (Piperidine Ring) | 35 - 45 |

| N-CH₃ (ring) | 45 - 50 |

| N-CH₃ (side chain) | 35 - 45 |

| CH₂-N (side chain) | 50 - 60 |

| Piperidine Ring Carbons (C2, C6) | 55 - 65 |

Interpretation:

-

The piperidine ring carbons will resonate in the aliphatic region. The carbons closer to the nitrogen atom (C2 and C6) are expected to be deshielded and appear at a higher chemical shift compared to the other ring carbons.

-

The two N-methyl carbons will have distinct chemical shifts.

-

The methylene carbon of the side chain will also appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) by placing a drop between two salt plates (e.g., NaCl or KBr). If the compound is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the pure solvent/mulling agent) is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend (secondary amine) | 1550 - 1650 | Medium |

| C-N Stretch (amine) | 1000 - 1250 | Medium |

Interpretation:

-

The presence of a broad absorption band in the 3300-3500 cm⁻¹ region is a key indicator of the N-H stretching vibration of the secondary amine.

-

Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the numerous aliphatic C-H bonds in the molecule.

-

The N-H bending vibration provides another piece of evidence for the secondary amine functional group.

-

The C-N stretching vibrations will appear in the fingerprint region and, while less diagnostic on their own, contribute to the unique spectral fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is often preferred to minimize fragmentation and clearly observe the molecular ion peak. Electron Ionization (EI) can also be used to induce more extensive fragmentation, providing more structural information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 143.15 | Molecular ion (protonated) |

| [M]⁺˙ | 142.15 | Molecular ion (radical cation) |

| C₇H₁₅N₂⁺ | 127.12 | Loss of a methyl group (CH₃) |

| C₆H₁₂N⁺ | 98.10 | Cleavage of the side chain |

| C₅H₁₂N⁺ | 86.10 | Fragmentation of the piperidine ring |

Interpretation and Fragmentation Pathway:

The mass spectrum will show a prominent molecular ion peak (or protonated molecular ion peak), confirming the molecular weight of the compound. The fragmentation pattern will be characteristic of the structure. A likely fragmentation pathway involves the cleavage of the C-C bond between the piperidine ring and the side chain, leading to a stable piperidine-containing fragment.

Figure 2: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insights into the molecule's fragmentation. Together, these techniques offer an indispensable toolkit for the unambiguous characterization of this and other novel chemical entities in the field of drug discovery and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

Sources

A Preclinical Development Blueprint for Novel Piperidine-Based CNS Drug Candidates: The Case of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine

Executive Summary

The piperidine scaffold is a cornerstone in central nervous system (CNS) drug discovery, prized for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] This guide outlines a comprehensive, scientifically rigorous preclinical development strategy for novel piperidine-containing molecules, using the representative, yet understudied, compound N-Methyl-1-(1-methylpiperidin-3-yl)methanamine as a template. While extensive public data on this specific molecule is scarce, its structure provides an ideal framework to illustrate the critical path from chemical synthesis to in-depth pharmacological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blueprint for assessing the therapeutic potential of new chemical entities targeting CNS disorders. We will navigate through a plausible synthetic route, a multi-tiered in vitro screening cascade, and a strategic approach to in vivo efficacy and safety assessment, all grounded in established scientific principles and methodologies.

The Strategic Importance of the Piperidine Scaffold in CNS Drug Design

The prevalence of the piperidine motif in a multitude of clinically successful CNS drugs is no coincidence.[1][3] This six-membered nitrogenous heterocycle offers a unique combination of advantages:

-

Modulation of Physicochemical Properties: The piperidine ring can be strategically substituted to fine-tune lipophilicity, aqueous solubility, and hydrogen bonding capacity—key determinants of a drug's ability to cross the blood-brain barrier (BBB).[4][5][6]

-

Enhanced Biological Activity and Selectivity: The conformational flexibility of the piperidine ring allows for optimal three-dimensional arrangement of pharmacophoric elements, facilitating high-affinity interactions with specific CNS targets.[2][7]

-

Favorable Pharmacokinetic Profile: The metabolic stability of the piperidine scaffold often contributes to improved oral bioavailability and a longer duration of action.[1]

Our exemplar molecule, this compound, possesses key features characteristic of potential CNS agents: a tertiary amine within the piperidine ring and a secondary amine in the side chain. These basic nitrogens can be protonated at physiological pH, influencing solubility and target engagement. The overall structure suggests a compact and relatively lipophilic molecule, aligning with the general physicochemical profile of many CNS drugs.[4][8]

Synthesis and Characterization: From Concept to Compound

A robust and scalable synthetic route is the foundation of any drug discovery program. For this compound, a plausible and efficient synthesis can be envisioned in three key stages, starting from commercially available 1-Boc-piperidine-3-carboxylic acid.

Proposed Synthetic Pathway

Caption: Plausible synthetic route to the target compound.

Step-by-Step Experimental Protocol: Synthesis

-

Amide Formation:

-

To a solution of 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride (1.2 eq) at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in DCM and add it dropwise to a solution of methylamine (2.0 eq) and triethylamine (3.0 eq) in DCM at 0°C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate.

-

-

Amide Reduction:

-

To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate (1.0 eq) in THF dropwise.

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through celite and concentrate the filtrate to afford tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate.

-

-

Boc-Deprotection and N-Methylation (Eschweiler-Clarke Reaction): [9]

-

Dissolve tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate (1.0 eq) in DCM and add trifluoroacetic acid (TFA) (5.0 eq).

-

Stir at room temperature for 2 hours, then concentrate under reduced pressure.

-

To the crude intermediate amine, add formic acid (3.0 eq) and formaldehyde (37% in water, 3.0 eq).

-

Heat the mixture to 100°C for 6 hours.

-

Cool to room temperature and basify with 2M NaOH.

-

Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the final compound, This compound .

-

Preclinical Evaluation: A Phased Approach to CNS Drug Discovery

A systematic, multi-stage evaluation process is critical to efficiently identify promising CNS drug candidates and eliminate those with undesirable properties early on.

Overall Preclinical Workflow

Caption: Phased preclinical evaluation workflow for a novel CNS candidate.

Phase 1: In Vitro Characterization

This initial phase aims to establish the fundamental properties of the compound, including its primary biological activity and drug-like characteristics.

A. Primary Target Engagement & Selectivity

The first step is to identify the primary molecular target(s) of the compound. Given the structural alerts of the piperidine scaffold, a broad panel of CNS-relevant receptors, ion channels, and transporters should be screened.

-

Protocol: Radioligand Binding Assays

-

Prepare cell membrane homogenates expressing the target of interest.

-

Incubate the membranes with a specific radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity on the filters using a scintillation counter.

-

Calculate the inhibition constant (Ki) from concentration-response curves.

-

-

Rationale: This high-throughput method provides a quantitative measure of the compound's affinity for various targets, establishing its potency and selectivity profile.

B. Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for interpreting biological data and predicting its in vivo behavior.[4]

| Property | Method | Desired Range for CNS Drugs | Rationale |

| pKa | Potentiometric titration | 7.5 - 10.5 | Influences solubility and interaction with targets.[5] |

| LogD (pH 7.4) | Shake-flask method | 1 - 4 | Key determinant of BBB permeability.[5] |

| Aqueous Solubility | High-throughput nephelometry | > 50 µM | Ensures sufficient concentration for biological assays and in vivo absorption.[4] |

C. In Vitro ADME-Tox

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties helps to de-risk candidates.

-

Metabolic Stability:

-

Protocol: Incubate the compound with liver microsomes (human and rodent) in the presence of NADPH. Quantify the parent compound concentration at various time points using LC-MS/MS to determine the in vitro half-life.

-

Rationale: Predicts the rate of metabolic clearance in vivo.

-

-

Cytotoxicity:

-

Protocol: Expose a neuronal cell line (e.g., SH-SY5Y) to increasing concentrations of the compound for 24-48 hours. Assess cell viability using an MTT or CellTiter-Glo assay.

-

Rationale: Identifies potential for direct cellular toxicity.

-

D. Blood-Brain Barrier (BBB) Permeability

The ability to cross the BBB is a prerequisite for most CNS drugs. In vitro models provide an early indication of a compound's potential for brain penetration.[10][11][12]

-

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

A filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane.

-

The test compound is added to the donor wells.

-

After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS/MS.

-

The effective permeability (Pe) is calculated.

-

-

Rationale: PAMPA is a high-throughput, cell-free method to assess passive diffusion across a lipid membrane, providing a first-pass screen for BBB penetration potential.[10][13] More complex, cell-based models like Caco-2 or MDCK co-cultured with astrocytes can be employed for compounds that show promise.[11][14]

Phase 2: In Vivo Proof of Concept

Promising candidates from Phase 1 advance to in vivo studies in animal models to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships and demonstrate efficacy.

A. Rodent Pharmacokinetics (PK)

-

Protocol: Administer the compound to rats or mice via intravenous (IV) and oral (PO) routes. Collect blood and brain tissue samples at multiple time points. Analyze plasma and brain homogenate concentrations using LC-MS/MS to determine key PK parameters (e.g., half-life, clearance, volume of distribution, oral bioavailability, and brain-to-plasma ratio).

-

Rationale: This establishes the compound's exposure profile in both the periphery and the target organ (brain), which is essential for designing efficacy studies and understanding the dose-response relationship.

B. Target Engagement

-

Protocol: Ex Vivo Receptor Occupancy

-

Dose animals with a range of compound concentrations.

-

At the time of peak effect (determined from PK studies), euthanize the animals and harvest the brains.

-

Prepare brain homogenates and perform a radioligand binding assay to measure the percentage of target receptors occupied by the test compound.

-

-

Rationale: Confirms that the drug reaches its molecular target in the brain at concentrations sufficient to elicit a pharmacological effect.

C. Behavioral Efficacy Models

The choice of behavioral model depends on the hypothesized therapeutic indication. For a novel compound like our exemplar, initial screening in models of anxiety and depression is a common starting point.

-

Anxiety Model: Elevated Plus Maze (EPM) [15][16][17]

-

Protocol: The apparatus consists of two open and two closed arms. Rodents are placed in the center, and their preference for the open versus closed arms is measured over a 5-minute period. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

-

Rationale: This model is based on the natural aversion of rodents to open, elevated spaces and is a standard test for anxiolytic drug activity.[17]

-

-

Depression Model: Forced Swim Test (FST)

-

Protocol: Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds are known to reduce the time spent immobile.

-

Rationale: This model assesses behavioral despair and is a widely used screening tool for potential antidepressant efficacy.

-

Phase 3: Safety and IND-Enabling Studies

Candidates with a robust in vivo proof of concept undergo formal safety and toxicology evaluation to support an Investigational New Drug (IND) application.

A. Safety Pharmacology Core Battery

Regulatory agencies require a core battery of studies to assess the effects of a drug candidate on major physiological systems.[18][19][20]

-

CNS Safety: A functional observational battery (FOB) or Irwin test in rodents is conducted to systematically assess behavioral and physiological changes, including effects on motor activity, coordination, and reflexes.[18]

-

Cardiovascular Safety: In vitro hERG channel assay to assess the risk of QT prolongation, followed by in vivo cardiovascular monitoring (telemetry) in a larger animal species (e.g., dog or non-human primate) to evaluate effects on blood pressure, heart rate, and ECG.[2][7]

-

Respiratory Safety: Assessment of respiratory rate and function in rodents or a larger species.[18]

Conclusion and Future Directions

This guide has delineated a comprehensive and logical pathway for the preclinical evaluation of a novel piperidine-based CNS drug candidate, using this compound as a structural archetype. By systematically progressing from synthesis and in vitro profiling to in vivo efficacy and safety studies, researchers can build a robust data package to support the advancement of promising molecules. The key to success in CNS drug discovery lies in the early and integrated assessment of biological activity, drug-like properties, and safety, allowing for data-driven decisions and the efficient allocation of resources. While the specific biological profile of our exemplar molecule remains to be elucidated, the framework presented here provides a validated and scientifically sound approach for unlocking the therapeutic potential of the next generation of piperidine-based CNS therapies.

References

- Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Convenient and Efficient One-Pot Reductive Amination of Aldehydes and Ketones with Borane-Pyridine Complex. Journal of Organic Chemistry, 66(15), 5264-5265.

- Helms, A. C., & Al-Ghananeem, A. M. (2014). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.

-

Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

- Li, H., et al. (2022).

- Moser, P. C. (2001). New perspectives in CNS safety pharmacology. Journal of Pharmacological and Toxicological Methods, 45(2), 103-110.

- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14464-14471.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.

- Cryan, J. F., & Holmes, A. (2005). Animal models of anxiety disorders in rats and mice: some conceptual issues.

- Gomtsyan, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117821.

- Wager, T. T., et al. (2010). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 1(6), 435-449.

- Kumar, A., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Advanced Research, 54, 13-31.

- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

-

Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

- Wang, C., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30095-30103.

- Qasim, Q. A., Alsaad, A. A. A., & AL-Salman, H. N. K. (2021). In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. Journal of Chemical Health Risks, 11(3), 319-329.

-

NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved from [Link]

- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.

- Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584-2608.

- Cucullo, L., et al. (2020). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine.

- Pang, T. Y. C., & Hannan, A. J. (2013). Enhancement of cognitive function in models of brain disease through environmental enrichment and physical activity. Neuropharmacology, 64, 515-528.

- Herper, M. (2013). Properties of CNS drugs vs. all FDA-approved drugs. CureFFI.org.

- Coldham, I., et al. (2002). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry, 67(19), 6586-6592.

-

MD Biosciences. (2024). Biomarker Detection for CNS Conditions. Retrieved from [Link]

-

Inotiv. (n.d.). Anxiety Models in Rats and Mice. Retrieved from [Link]

- Renga, R. (1991). Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent.

-

Charles River Laboratories. (n.d.). Safety Pharmacology. Retrieved from [Link]

- Gould, T. D. (Ed.). (2009). Animal models of anxiety disorders: behavioral and genetic approaches.

- Shah, K., & Ab-Fatah, M. (2014). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Journal of Pharmaceutical Sciences, 103(11), 3347-3365.

-

Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Retrieved from [Link]

- Bikson, M., et al. (2024). Can neurotechnology revolutionize cognitive enhancement?. PLOS Biology, 22(10), e3002829.

- Rew, Y., et al. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 57(23), 10080-10098.

- Jeong, S., et al. (2024). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 47.

- Various Authors. (2018). N methylation of 4-pyperidone. Sciencemadness.org.

- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

-

NC3Rs. (n.d.). Safety pharmacology. Retrieved from [Link]

- Singh, S., & Singh, P. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- Belzung, C., & Griebel, G. (2001). Animal models of anxiety in mice. Behavioural Brain Research, 125(1-2), 141-149.

- Liu, Y., et al. (2024). Domain-adaptive matching bridges synthetic and in vivo neural dynamics for neural circuit connectivity inference. eLife, 12, e85493.

- Rankovic, Z. (2017). CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules With Experimentally Determined Exposure in the Mouse Brain. Journal of Medicinal Chemistry, 60(14), 5943-5954.

- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).

- Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery.

-

Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

- Dong, J., et al. (2022). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 24(31), 5763-5767.

- Auteux, S. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. LinkedIn.

- Magano, J., & Dunetz, J. R. (2012). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.

- Chemistry Academy. (2019).

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules with Experimentally Determined Exposure in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Properties of CNS drugs vs. all FDA-approved drugs [cureffi.org]

- 9. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]

- 12. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

- 13. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Animal models of anxiety disorders in rats and mice: some conceptual issues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. Animal models of anxiety disorders: behavioral and genetic approaches (Chapter 14) - Anxiety Disorders [cambridge.org]

- 18. fda.gov [fda.gov]

- 19. Safety pharmacology | NC3Rs [nc3rs.org.uk]

- 20. criver.com [criver.com]

Methodological & Application

Reductive amination synthesis of "N-Methyl-1-(1-methylpiperidin-3-yl)methanamine"

An Application Guide to the Synthesis of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine via Reductive Amination

Abstract

This technical document provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable diamine building block for pharmaceutical and chemical research. The synthesis is achieved through a direct one-pot reductive amination of 1-methylpiperidine-3-carbaldehyde with methylamine. We will detail the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a high-yield, high-purity outcome. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing scientific causality, safety, and reproducibility.

Introduction: Strategic Importance and Synthetic Rationale

This compound (CAS 639078-61-8) is a disubstituted piperidine derivative featuring two distinct amine functionalities: a tertiary amine integrated within the heterocyclic ring and a secondary amine on the C3-position side chain.[1][2] This structural arrangement makes it a versatile scaffold in medicinal chemistry, allowing for selective functionalization to explore structure-activity relationships (SAR).

The synthesis of amines is a cornerstone of organic chemistry, and reductive amination stands out as one of the most powerful and widely used methods for C-N bond formation.[3] It offers a highly controlled and efficient alternative to methods like the direct alkylation of amines, which are often plagued by over-alkylation and low yields.[4] This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is exceptionally well-suited for this transformation.[5][6]

The Mechanism of Reductive Amination

Reductive amination is a two-part process that occurs sequentially in a single reaction vessel.[7] The reaction begins with the condensation of a carbonyl compound (an aldehyde in this case) with an amine to form an imine, which exists in equilibrium with its protonated form, the iminium ion. Subsequently, a reducing agent selectively reduces the iminium ion to the target amine.[8]

The choice of sodium triacetoxyborohydride is critical to the success of a one-pot protocol. Unlike stronger reducing agents such as sodium borohydride, NaBH(OAc)₃ is less reactive towards the starting aldehyde but highly effective at reducing the iminium ion intermediate.[9] This selectivity prevents the wasteful formation of the corresponding alcohol byproduct and allows all reagents to be combined at the outset.

Caption: The mechanism of reductive amination.

Materials and Reagents

Successful synthesis requires high-quality reagents and anhydrous conditions. All quantitative data are summarized in the table below.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier Example |

| 1-Methylpiperidine-3-carbaldehyde | 106969-45-7 | 127.18 | >95% | Sigma-Aldrich |

| Methylamine (2.0 M solution in THF) | 74-89-5 | 31.06 | 2.0 M | Acros Organics |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 97% | Oakwood Chemical |

| 1,2-Dichloroethane (DCE), Anhydrous | 107-06-2 | 98.96 | >99.8% | Alfa Aesar |

| Acetic Acid, Glacial | 64-19-7 | 60.05 | >99.7% | Fisher Scientific |

| Sodium Bicarbonate (Sat. aq. soln.) | 144-55-8 | 84.01 | Saturated | VWR Chemicals |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Merck |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular | J.T. Baker |

Detailed Experimental Protocol

This protocol is optimized for a ~10 mmol scale synthesis. Adjustments can be made, but stoichiometry should be maintained. The entire procedure should be conducted in a well-ventilated fume hood.

Step 1: Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-methylpiperidine-3-carbaldehyde (1.27 g, 10.0 mmol, 1.0 eq).

-

Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, 30 mL).[6]

-

Scientist's Note: DCE is the preferred solvent as it is aprotic and effectively solubilizes the reactants and the iminium intermediate. Anhydrous conditions are crucial as sodium triacetoxyborohydride reacts with water.[10]

-

-

Add methylamine solution (2.0 M in THF, 6.0 mL, 12.0 mmol, 1.2 eq) to the stirred solution.

-

Scientist's Note: A slight excess of the amine component helps to drive the imine formation equilibrium forward.

-

-

Add glacial acetic acid (0.11 mL, 2.0 mmol, 0.2 eq).

-

Scientist's Note: While not always necessary for aldehydes, a catalytic amount of acid can facilitate the dehydration step, accelerating the formation of the iminium ion.[5]

-

-

Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

Step 2: Reductive Amination

-

To the reaction mixture, add sodium triacetoxyborohydride (STAB) (2.75 g, 13.0 mmol, 1.3 eq) portion-wise over 10 minutes.

-

Scientist's Note: The addition of STAB should be controlled to manage a mild exotherm. A slight excess of the reducing agent ensures the complete conversion of the iminium intermediate.

-

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

Step 3: Workup and Extraction

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (40 mL). Continue adding until effervescence ceases.

-

Scientist's Note: The basic quench neutralizes the acetic acid catalyst and hydrolyzes any remaining STAB.

-

-

Transfer the biphasic mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 40 mL).

-

Combine the organic layers, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Caption: Experimental workflow for the synthesis.

Step 4: Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel.

-

Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with 1% Triethylamine (TEA). A typical starting gradient would be 100:0:1 (DCM:MeOH:TEA) moving towards 90:10:1.

-

Scientist's Note: The addition of triethylamine to the eluent is crucial to prevent the basic amine product from streaking on the acidic silica gel, leading to better separation and recovery.

-

-

Characterization: The purified fractions should be combined and concentrated. The final product's identity and purity should be confirmed using:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₈H₁₈N₂; MW: 142.24 g/mol ).[1]

-

Safety and Handling

-

1,2-Dichloroethane (DCE): Is a toxic and flammable liquid, and a suspected carcinogen. Handle only in a fume hood.

-

Methylamine: Is a flammable and corrosive gas/solution with a strong odor. Ensure adequate ventilation.

-

Sodium Triacetoxyborohydride (STAB): Is water-reactive. Avoid contact with moisture.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This application note details a robust and efficient protocol for the synthesis of this compound using a one-pot reductive amination. The use of sodium triacetoxyborohydride provides high selectivity and simplifies the experimental procedure, making this method highly suitable for both small-scale library synthesis and larger-scale production in drug discovery and development settings.

References

-

: Provides general context on industrial amine synthesis.

-

: Discusses general laboratory procedures for handling reagents and purification.

-

: Provides a structural and procedural analogue for a similar piperidine derivative.

-

: Details workup procedures involving amine products.

-

: Describes purification and handling of amine-containing compounds.

-

: Outlines a multi-step synthesis involving reductive amination of a piperidone core.

-

: Explains the fundamental concept of reductive amination.

-

: Provides chemical properties for the target molecule.

-

: An authoritative source on the use of sodium triacetoxyborohydride in reductive amination.

-

: Discusses the broader context of reductive alkylation.

-

: Details the scope and preferred solvents for STAB reductions.

-

: A clear explanation of the advantages of reductive amination over direct alkylation.

-

: Highlights the importance of reductive amination in medicinal chemistry.

-

: Provides an overview of various reagents and conditions for reductive amination.

-

: Notes on the handling and solvent compatibility of STAB.

-

: Discusses the prevalence of reductive amination in pharmaceutical synthesis.

-

: A detailed academic overview of reductive amination reagents and conditions.

-

: A textbook explanation of the two-step nature of the reaction.

-

: A practical discussion on the selectivity of STAB for iminium ions over aldehydes.

-

: Highlights safety considerations with reducing agents in complex molecules.

-

: Provides examples of general procedures for imine synthesis.

-

: Data for a related piperidine methanamine derivative.

-

: Supplier data and safety information for the target molecule.

-

: Example of chemical property data for a related cyclic amine.

Sources

- 1. scbt.com [scbt.com]

- 2. 639078-61-8|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 9. reddit.com [reddit.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols for Parallel Synthesis Utilizing N-Methyl-1-(1-methylpiperidin-3-yl)methanamine

For: Researchers, scientists, and drug development professionals engaged in high-throughput chemical synthesis and library generation.

Introduction: The Strategic Value of the Substituted Piperidine Scaffold

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of FDA-approved pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise modulation of pharmacological activity. Furthermore, the piperidine ring can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, thereby enhancing its drug-like characteristics and pharmacokinetic profile. The introduction of chiral centers within the piperidine scaffold can further refine biological activity and selectivity.[3]

"N-Methyl-1-(1-methylpiperidin-3-yl)methanamine" is a versatile building block for parallel synthesis, offering two key points of diversity. The secondary amine of the N-methylmethanamine side chain provides a reactive handle for the introduction of a wide variety of functional groups through common and robust chemical transformations. This allows for the systematic exploration of the structure-activity relationship (SAR) of a given compound class. The tertiary amine within the piperidine ring can also influence the overall properties of the final compounds, including their basicity and potential for salt formation.

These application notes provide detailed, field-proven protocols for the efficient use of "this compound" in the parallel synthesis of compound libraries through N-acylation and N-alkylation/reductive amination. The methodologies described are designed for high-throughput workflows, enabling the rapid generation of diverse chemical entities for screening and lead optimization.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | |

| Molecular Weight | 142.24 g/mol | |

| Appearance | Liquid (likely) | General chemical knowledge |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, acetonitrile) | [1] |

| CAS Number | 639078-61-8 |

Safety and Handling

General Precautions:

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Dispense in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Protocol 1: Parallel N-Acylation of the Side-Chain Amine

N-acylation is a fundamental transformation in drug discovery, introducing an amide bond that can participate in hydrogen bonding and enhance metabolic stability. This protocol outlines a robust procedure for the parallel acylation of "this compound" with a variety of acylating agents.

Workflow for Parallel N-Acylation

Sources

Application Notes and Protocols for the Characterization of N-Methyl-1-(1-methylpiperidin-3-yl)methanamine

Introduction

N-Methyl-1-(1-methylpiperidin-3-yl)methanamine (CAS No. 639078-61-8) is a disubstituted piperidine derivative with potential applications in pharmaceutical research and development as a building block for more complex molecules.[1] The piperidine scaffold is a common motif in medicinal chemistry, and modifications to its structure can significantly influence the pharmacological properties of a compound.[2] Accurate and comprehensive analytical characterization is therefore essential to confirm the identity, purity, and stability of this compound, ensuring the reliability and reproducibility of subsequent research.

This document provides a detailed guide to the analytical methods for the characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols described herein are based on established analytical principles and data from structurally related compounds, offering a robust starting point for method development and validation.

Compound Profile

| Property | Value | Source |

| CAS Number | 639078-61-8 | [1] |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Physical Form | Liquid | |

| Purity (Typical) | ≥95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules. It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the compound's identity. For a comprehensive analysis, both ¹H and ¹³C NMR spectra should be acquired.[3]

Rationale for NMR Analysis

-

Structural Confirmation: NMR provides a unique fingerprint of the molecule, confirming the connectivity of atoms and the presence of key functional groups.

-

Purity Assessment: The presence of impurities can be readily detected by the appearance of unexpected signals in the spectrum. Quantitative NMR (qNMR) can be employed for a more precise determination of purity against a certified reference standard.[4]

-

Isomer Differentiation: NMR is crucial for distinguishing between isomers, such as the 3-substituted and 4-substituted piperidine rings, which would have distinct spin systems and chemical shifts.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or Deuterium Oxide). Chloroform-d is a common choice for many organic molecules.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Acquisition frequency: 400 MHz

-

Pulse program: Standard single pulse (zg30)

-

Spectral width: -2 to 12 ppm

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-5 seconds

-

-

¹³C NMR:

-

Acquisition frequency: 100 MHz

-

Pulse program: Proton-decoupled (zgpg30)

-

Spectral width: -10 to 220 ppm

-

Number of scans: 1024-4096 (or more for dilute samples)

-

Relaxation delay (d1): 2 seconds

-

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-